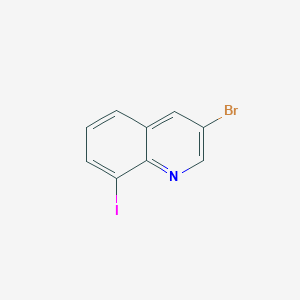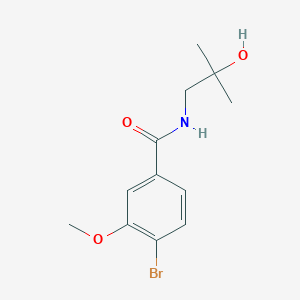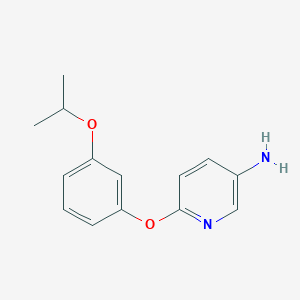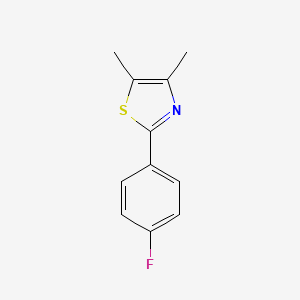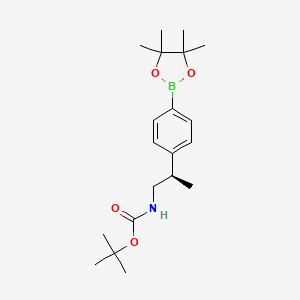
(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate
描述
The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The tetramethyl-1,3,2-dioxaborolane group is a common motif in boronic esters .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the boronic ester and carbamate groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
Boronic esters are known to participate in various chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions. They can also undergo oxidation to form boronic acids .科学研究应用
Synthesis and Characterization
(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds, showcasing its utility in the realm of scientific research. For instance, compounds structurally related to this chemical have been synthesized for their potential use in biomedical applications, such as in the synthesis of crizotinib, a drug known for its activity against certain types of cancer. The synthesis process often involves multiple steps, starting from basic chemical substrates, and is confirmed by sophisticated techniques like MS (Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to ensure the desired chemical structure is achieved. The overall yields from these synthesis processes vary, indicating the complexity and challenges associated with chemical synthesis in this domain (D. Kong et al., 2016).
Crystal Structure and Theoretical Studies
The crystal structure and theoretical studies of compounds containing the 1,3,2-dioxaborolan moiety provide insights into their physicochemical properties and potential applications. Such compounds have been studied using X-ray diffraction and density functional theory (DFT) to understand their molecular structures and to investigate their physicochemical characteristics, including molecular electrostatic potential and frontier molecular orbitals. These studies not only confirm the structural integrity of the synthesized compounds but also offer a deeper understanding of their electronic properties, which could be pivotal in designing new materials or drugs (W. Ye et al., 2021).
Applications in Material Science
In material science, compounds related to (R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate have been utilized in the development of novel materials. For example, their application in creating enhanced brightness, emission-tuned nanoparticles showcases the potential of these compounds in the field of optoelectronics and photonics. Such materials, synthesized through precise polymerization techniques, exhibit desirable properties like high quantum yields and tunable emission wavelengths, making them suitable for various applications in imaging and sensing technologies (Christoph S. Fischer et al., 2013).
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl N-[(2R)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO4/c1-14(13-22-17(23)24-18(2,3)4)15-9-11-16(12-10-15)21-25-19(5,6)20(7,8)26-21/h9-12,14H,13H2,1-8H3,(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTWYIAAHLUIBS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H](C)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)
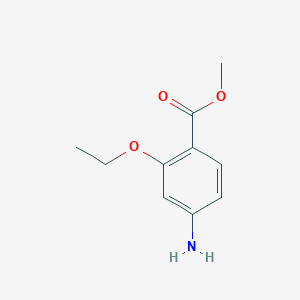
![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)
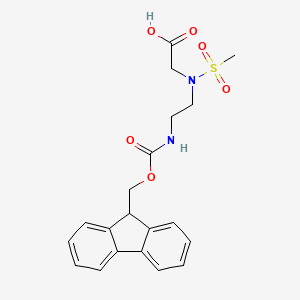
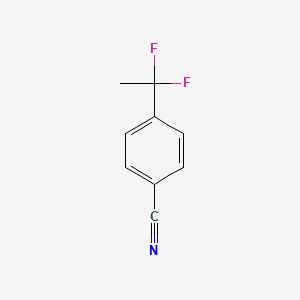
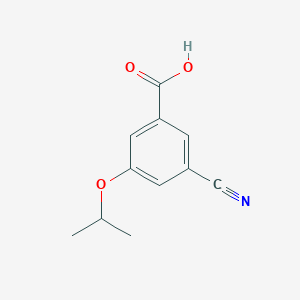
![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)
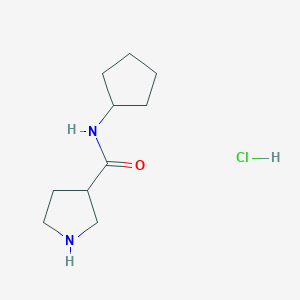
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)
![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)
